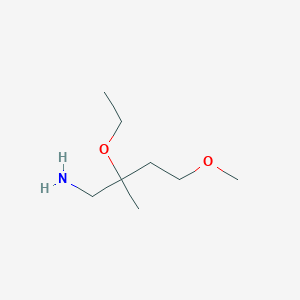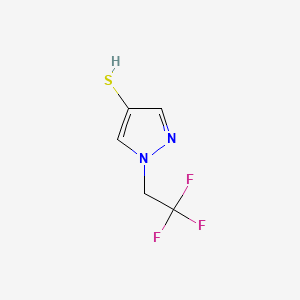
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol is an organofluorine compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring with a thiol group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol typically involves the introduction of the trifluoroethyl group to a pyrazole precursor. One common method involves the reaction of 1H-pyrazole-4-thiol with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoroethyl group under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoroethyl group, which can enhance metabolic stability and bioavailability.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties imparted by the trifluoroethyl group.
Mecanismo De Acción
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol involves its interaction with molecular targets through the thiol group and the trifluoroethyl group. The thiol group can form covalent bonds with target proteins or enzymes, potentially inhibiting their activity. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity for specific targets by increasing its lipophilicity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-thiol
- 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-thiol
- 1-(2,2,2-trifluoroethyl)-1H-imidazole-4-thiol
Uniqueness
1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-thiol is unique due to the specific positioning of the trifluoroethyl group and the thiol group on the pyrazole ring. This unique structure can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C5H5F3N2S |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
1-(2,2,2-trifluoroethyl)pyrazole-4-thiol |
InChI |
InChI=1S/C5H5F3N2S/c6-5(7,8)3-10-2-4(11)1-9-10/h1-2,11H,3H2 |
Clave InChI |
YQSQODAQETWJBM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1CC(F)(F)F)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




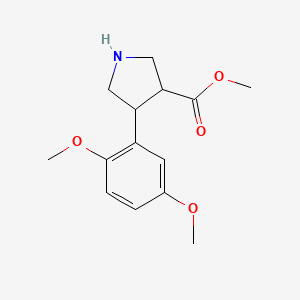
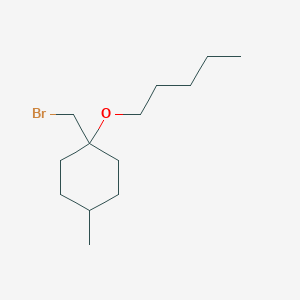

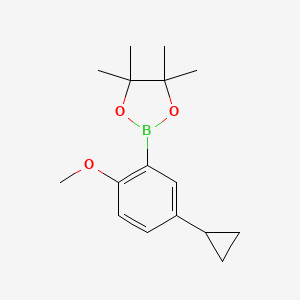

![cis-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one](/img/structure/B15311922.png)
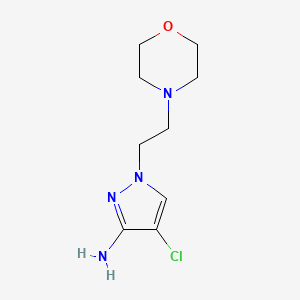
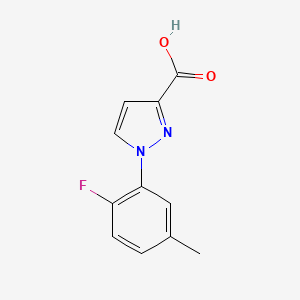
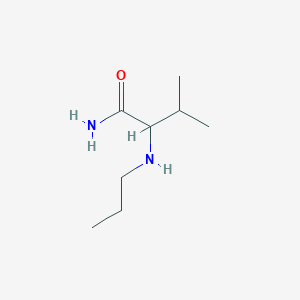

![2-[(3Z)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-ylidene]acetic acid](/img/structure/B15311950.png)
